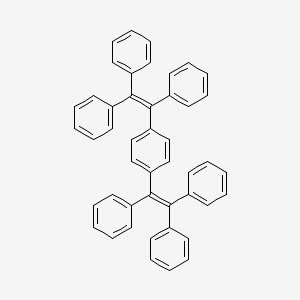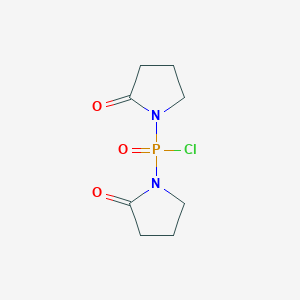![molecular formula C32H52Si5 B14271111 [Silanetetrayltetra(ethane-2,1-diyl)]tetrakis(triethenylsilane) CAS No. 151626-10-7](/img/structure/B14271111.png)
[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis(triethenylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis[2-(trivinylsilyl)ethyl]silane is an organosilicon compound characterized by its unique structure, which includes multiple silicon atoms bonded to vinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrakis[2-(trivinylsilyl)ethyl]silane typically involves the reaction of trivinylsilyl chloride with a suitable silicon-containing precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include tetrahydrofuran and toluene. The reaction conditions often require the use of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of tetrakis[2-(trivinylsilyl)ethyl]silane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Tetrakis[2-(trivinylsilyl)ethyl]silane undergoes various types of chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form silanol or siloxane derivatives.
Reduction: The compound can be reduced to form hydrosilane derivatives.
Substitution: The vinyl groups can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are usually performed in an inert atmosphere.
Substitution: Reagents such as halogens or organometallic compounds are used for substitution reactions. The conditions vary depending on the desired product.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Hydrosilane derivatives.
Substitution: Various substituted silane derivatives depending on the reagents used.
Scientific Research Applications
Tetrakis[2-(trivinylsilyl)ethyl]silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Explored for its potential in creating biocompatible materials for medical implants and devices.
Industry: Utilized in the production of high-performance materials, such as coatings, adhesives, and sealants, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tetrakis[2-(trivinylsilyl)ethyl]silane involves its ability to undergo various chemical reactions due to the presence of reactive vinyl groups. These groups can participate in addition, polymerization, and cross-linking reactions, leading to the formation of complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
- Tetrakis(trimethylsilyl)silane
- Tetrakis(triethylsilyl)silane
- Tetrakis(triphenylsilyl)silane
Uniqueness
Tetrakis[2-(trivinylsilyl)ethyl]silane is unique due to the presence of vinyl groups, which impart distinct reactivity compared to other similar compounds. This makes it particularly useful in applications requiring polymerization and cross-linking reactions, setting it apart from other tetrakis-silane derivatives.
Properties
CAS No. |
151626-10-7 |
|---|---|
Molecular Formula |
C32H52Si5 |
Molecular Weight |
577.2 g/mol |
IUPAC Name |
tetrakis[2-tris(ethenyl)silylethyl]silane |
InChI |
InChI=1S/C32H52Si5/c1-13-33(14-2,15-3)25-29-37(30-26-34(16-4,17-5)18-6,31-27-35(19-7,20-8)21-9)32-28-36(22-10,23-11)24-12/h13-24H,1-12,25-32H2 |
InChI Key |
NTSZGWDWMQVEEQ-UHFFFAOYSA-N |
Canonical SMILES |
C=C[Si](CC[Si](CC[Si](C=C)(C=C)C=C)(CC[Si](C=C)(C=C)C=C)CC[Si](C=C)(C=C)C=C)(C=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



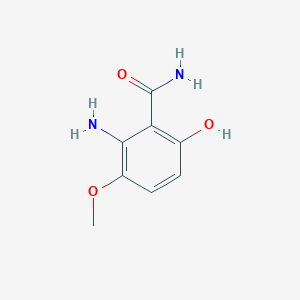



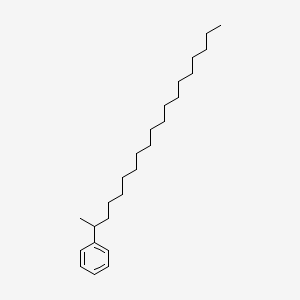
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14271073.png)
![1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14271074.png)
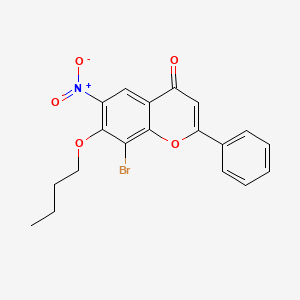
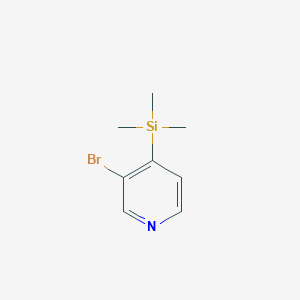
![Methyl 3-[(triethoxysilyl)oxy]propanoate](/img/structure/B14271081.png)
